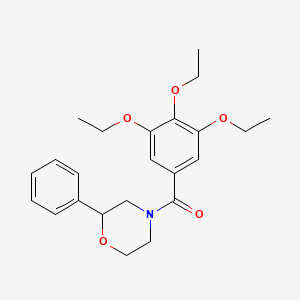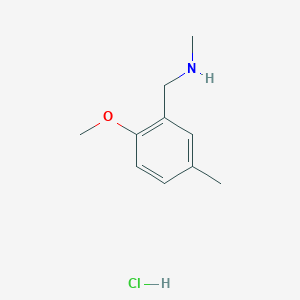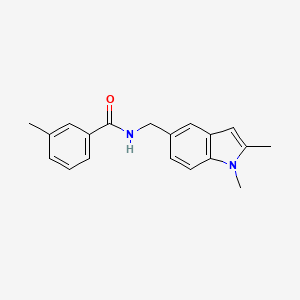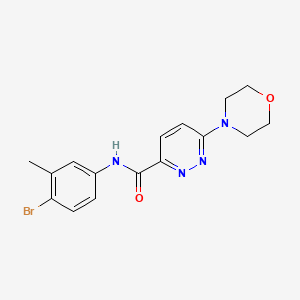
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray Powder Diffraction Data
The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulant apixaban, has been analyzed using X-ray powder diffraction. This analysis offers crucial insights into its crystalline structure, important for understanding the physical properties of this class of compounds (Wang et al., 2017).
Microwave-Assisted Amidation
Microwave-assisted treatment has been used to synthesize derivatives related to the chemical structure of interest. This process involves treating ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, demonstrating an efficient synthesis method for related carboxamides (Milosevic et al., 2015).
Cytotoxic Activity of Related Compounds
Several studies have focused on the synthesis and evaluation of compounds structurally similar to the queried chemical, particularly in their cytotoxic activity against cancer cell lines. These studies provide insight into the potential therapeutic applications of these compounds in oncology (Hassan et al., 2015), (Hassan et al., 2014).
Design and Synthesis for Anticancer Agents
Research has been conducted on designing novel pyrazole derivatives, including structures similar to the queried chemical, for their potential as anticancer agents. This includes evaluating their cytotoxicity and inhibitory activity against cancerous cell lines, contributing to the development of new therapeutic compounds (Alam et al., 2016).
Synthesis in Medicinal Chemistry
The compound and its analogs have been synthesized and evaluated for various medicinal applications, such as inhibiting Mycobacterium tuberculosis and other bacterial strains. This research highlights the potential of these compounds in developing new antibacterial drugs (Jeankumar et al., 2013).
Synthesis for Antiallergic Activity
Studies on the synthesis of antiallergic compounds have been conducted, focusing on derivatives of the pyrazole class. This research is significant for understanding the potential use of such compounds in treating allergies (Nohara et al., 1985).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been noted for their significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules, indicating that they may interact with a variety of biological targets .
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides, which share structural similarities with the compound , are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, involves the cleavage of c–c bonds . This could imply that the compound might affect biochemical pathways involving C–C bond formation or cleavage.
Result of Action
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, involves the cleavage of c–c bonds . This suggests that the compound might induce changes at the molecular level, possibly affecting the structure or function of its targets.
Action Environment
The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, is noted to occur under mild and metal-free conditions . This suggests that the compound might exhibit optimal activity under similar conditions.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-33-20-6-4-5-19(14-20)29-16-18(13-24(29)31)25(32)27-11-12-30-23(17-8-9-17)15-22(28-30)21-7-2-3-10-26-21/h2-7,10,14-15,17-18H,8-9,11-13,16H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOCCKDYZKSFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C(=CC(=N3)C4=CC=CC=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2971427.png)
![6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2971431.png)



![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971439.png)

![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)
